molecular formula C22H30O3 B1683257 Trimegestone CAS No. 74513-62-5

Trimegestone

Cat. No.: B1683257
CAS No.: 74513-62-5
M. Wt: 342.5 g/mol
InChI Key: JUNDJWOLDSCTFK-MTZCLOFQSA-N
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Mechanism of Action

Target of Action

Trimegestone is a progestin medication . It is an agonist of the progesterone receptor, the biological target of progestogens like progesterone . This means that it binds to and activates the progesterone receptor in the body.

Mode of Action

As a progestin, this compound mimics the action of the natural hormone progesterone . It binds to the progesterone receptor, leading to a series of cellular changes.

Biochemical Pathways

This compound has been found to modulate the expression of matrix metalloproteinases (MMPs) in endometrial stromal cells . MMPs are crucial in the initiation of menstruation, where their protein levels are reciprocally modulated by the actions of the gonadal steroid hormones, estradiol (E2), and progesterone (P4), with P4 being considered the principal suppressor of endometrial MMP expression .

Pharmacokinetics

This compound has a high oral bioavailability of about 100% . Following a single oral dose, peak serum concentrations occur within 0.5 hours . The elimination half-life of this compound is between 12 and 20 hours, with an average of about 13.8 to 15.6 hours . It is mainly metabolized via hydroxylation .

Result of Action

The molecular and cellular effects of this compound’s action involve the suppression of MMP-1 and MMP-3 transcript levels, which was enhanced in the presence of E2 and attenuated in the presence of RU486 . This compound significantly inhibited the presence of MMP-9+ cells . These data suggest that this compound acts in a similar manner to P4, but causes subtle differences in expression patterns of MMPs .

Action Environment

Biochemical Analysis

Biochemical Properties

Trimegestone interacts with various biomolecules, including matrix metalloproteinases (MMPs). It modulates the expression of MMPs in endometrial stromal cells . The suppressive effect of this compound on MMP-1 and MMP-3 transcript levels is enhanced in the presence of estradiol .

Cellular Effects

This compound has significant effects on endometrial stromal cells. It suppresses the expression of MMP-1 and MMP-3 transcripts and secreted protein, influencing cell function .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules. It acts as an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It has weak antiandrogenic and antimineralocorticoid activity and no other important hormonal activity .

Temporal Effects in Laboratory Settings

The effects of this compound on cellular function change over time. For instance, it differentially modulates the expression of MMPs in endometrial stromal cells .

Metabolic Pathways

This compound is involved in metabolic pathways, interacting with enzymes and cofactors. It undergoes mainly hydroxylation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimegestone is synthesized through a series of chemical reactions starting from a steroidal precursor. The synthesis involves multiple steps, including hydroxylation and methylation reactions . The specific reaction conditions, such as temperature, pressure, and catalysts used, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is designed to ensure consistent production of high-quality this compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: Trimegestone undergoes various chemical reactions, including hydroxylation, which is a key metabolic pathway . It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Hydroxylation: Catalyzed by enzymes or chemical catalysts under controlled conditions.

    Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Involves reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions include hydroxylated and reduced derivatives of this compound, which retain significant progestogenic activity .

Scientific Research Applications

Trimegestone has a wide range of scientific research applications:

Comparison with Similar Compounds

    Promegestone: Another synthetic progestogen with similar properties.

    Norethisterone: A widely used progestin in hormone therapy.

    Medroxyprogesterone acetate: Commonly used in contraceptives and hormone therapy.

Uniqueness of Trimegestone: this compound is unique due to its high selectivity and affinity for the progesterone receptor, which results in potent progestogenic effects with minimal side effects . Its distinct chemical structure also contributes to its unique pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

(8S,13S,14S,17S)-17-[(2S)-2-hydroxypropanoyl]-13,17-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O3/c1-13(23)20(25)22(3)11-9-19-18-6-4-14-12-15(24)5-7-16(14)17(18)8-10-21(19,22)2/h12-13,18-19,23H,4-11H2,1-3H3/t13-,18+,19-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNDJWOLDSCTFK-MTZCLOFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)[C@]1(CC[C@@H]2[C@@]1(CCC3=C4CCC(=O)C=C4CC[C@@H]23)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317995
Record name Trimegestone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74513-62-5
Record name Trimegestone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74513-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimegestone [USAN:INN:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimegestone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13129
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Trimegestone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17b-[(S)-2-hydroxypropanoyl]-17-methyl-estra-4,9-diene-3-one
Source European Chemicals Agency (ECHA)
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Record name TRIMEGESTONE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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